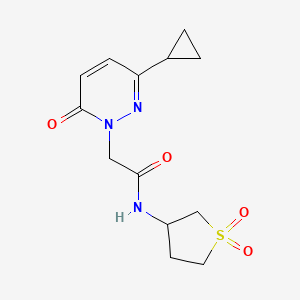

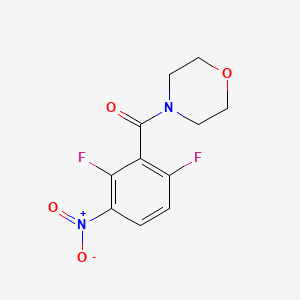

![molecular formula C39H40ClN3O6 B2638325 7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one CAS No. 2470438-67-4](/img/structure/B2638325.png)

7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

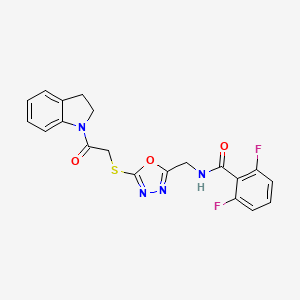

The compound “7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one” is a chemical compound with the molecular formula C26H27ClN2O4 and a molecular weight of 466.96 . It falls under the category of impurities, metabolites, pharmaceutical standards, and fine chemicals .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It contains a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. This core is substituted with various groups, including a chlorobutoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 466.96 and a molecular formula of C26H27ClN2O4 . Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available in the retrieved data .Aplicaciones Científicas De Investigación

Antioxidant Efficiency in Lubricating Greases Compounds related to the specified quinolinone derivative have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. These compounds have shown potential in reducing the total acid number and oxygen pressure drop in lubricating greases, indicating their effectiveness as antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).

Synthetic Routes and Characterization Research on quinoline and quinolinone derivatives includes detailed synthetic routes and characterization, exploring their structure and potential applications. For example, studies have involved the synthesis of novel quinolin-2-one derivatives and their characterization, which could serve as a basis for further exploration of the specific compound (Tkachev et al., 2012).

Anticancer and Anti-inflammatory Properties Some quinolinone derivatives have been synthesized with the aim of exploring their anticancer and anti-inflammatory properties. These compounds have shown promising results in inhibiting certain cellular mechanisms that could be relevant for the development of new therapeutic agents (Kumar et al., 2018).

Antimicrobial Activity Quinolinone derivatives have also been evaluated for their antimicrobial activity, indicating their potential as lead compounds for the development of new antimicrobial agents. This research direction highlights the versatility of quinolinone derivatives in addressing various microbial threats (Hassanin & Ibrahim, 2012).

Cytotoxicity and Cancer Research The cytotoxic effects of quinolinone derivatives on various cancer cell lines have been a significant area of research. These studies contribute to understanding the compound's mechanism of action and its potential utility in cancer treatment strategies (Zhang et al., 2007).

Propiedades

IUPAC Name |

7-[4-[7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H40ClN3O6/c40-19-1-4-22-48-32-14-8-29-11-17-39(46)43(35(29)26-32)21-3-6-24-49-33-15-9-30-12-18-38(45)42(36(30)27-33)20-2-5-23-47-31-13-7-28-10-16-37(44)41-34(28)25-31/h7-18,25-27H,1-6,19-24H2,(H,41,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSZPUWPKGSHOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCN3C(=O)C=CC4=C3C=C(C=C4)OCCCCN5C(=O)C=CC6=C5C=C(C=C6)OCCCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H40ClN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

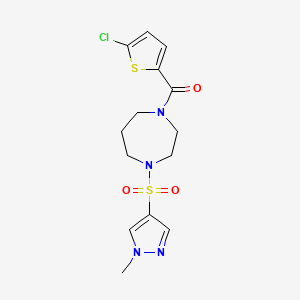

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-furamide](/img/structure/B2638245.png)

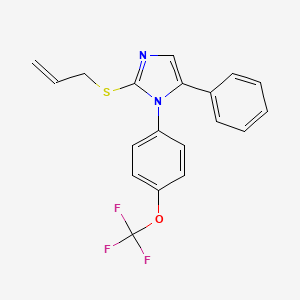

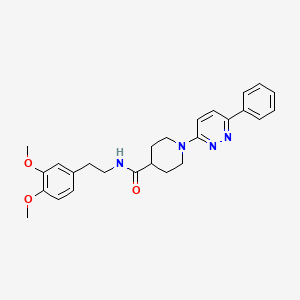

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2638254.png)

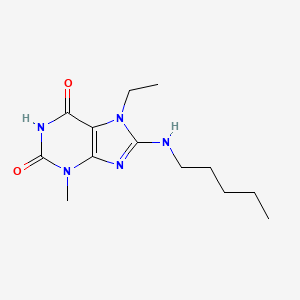

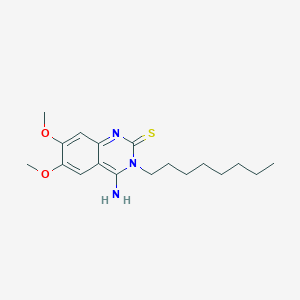

![6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B2638259.png)

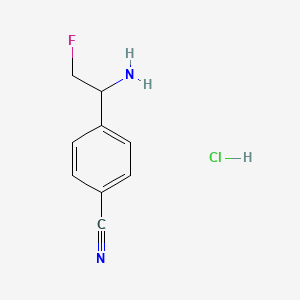

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638260.png)

![2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2638261.png)